2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a chlorinated and fluorinated phenyl ring, a cyclohexylsulfamoyl group, and an acetamide linkage, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 2-chloro-6-fluorophenylacetic acid: This can be achieved by the chlorination and fluorination of phenylacetic acid.
Coupling with 4-(cyclohexylsulfamoyl)aniline: The acid is then coupled with 4-(cyclohexylsulfamoyl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of reaction conditions: Temperature, solvent, and reaction time adjustments to maximize yield.
Purification techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction products: Reduction can yield alcohols or amines.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c21-18-7-4-8-19(22)17(18)13-20(25)23-14-9-11-16(12-10-14)28(26,27)24-15-5-2-1-3-6-15/h4,7-12,15,24H,1-3,5-6,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWXYGUIISOFNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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